molecular formula C19H23N3O2 B12076052 5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid

5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid

Cat. No.: B12076052
M. Wt: 325.4 g/mol
InChI Key: QWWBAHHTPWZWFH-UHFFFAOYSA-N
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Description

“5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid” is a complex organic compound that features a benzoic acid core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid” typically involves multi-step organic reactions. The process might start with the preparation of the benzoic acid core, followed by the introduction of the amino and methyl groups. The piperazine ring is then attached, and finally, the o-tolyl group is introduced. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis might be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

“5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid” exerts its effects depends on its interactions with molecular targets. It might bind to specific proteins or enzymes, altering their activity and triggering a cascade of biochemical events. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-methylbenzoic acid: Lacks the piperazine and o-tolyl groups.

    5-Amino-2-methyl-4-(4-phenyl-piperazin-1-yl)-benzoic acid: Similar structure but with a phenyl group instead of an o-tolyl group.

Uniqueness

“5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid” is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

5-amino-2-methyl-4-[4-(2-methylphenyl)piperazin-1-yl]benzoic acid

InChI

InChI=1S/C19H23N3O2/c1-13-5-3-4-6-17(13)21-7-9-22(10-8-21)18-11-14(2)15(19(23)24)12-16(18)20/h3-6,11-12H,7-10,20H2,1-2H3,(H,23,24)

InChI Key

QWWBAHHTPWZWFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=C(C=C(C(=C3)C)C(=O)O)N

Origin of Product

United States

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